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molecular formula C9H16N2O2 B7820082 1-[(Isopropyl)aminocarbonyl]-4-piperidone

1-[(Isopropyl)aminocarbonyl]-4-piperidone

Cat. No. B7820082
M. Wt: 184.24 g/mol
InChI Key: FICTUOXICSIICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04499100

Procedure details

1-(cyclohexyloxycarbonyl)-4-piperidone, (from cyclohexylchloroformate and 4-piperidone); or
Name
1-(cyclohexyloxycarbonyl)-4-piperidone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(O[C:8]([N:10]2[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]2)=[O:9])CCCCC1.[CH:17]1(OC(Cl)=O)[CH2:22]CCC[CH2:18]1.[NH:27]1CCC(=O)CC1>>[CH:17]([NH:27][C:8]([N:10]1[CH2:11][CH2:12][C:13](=[O:16])[CH2:14][CH2:15]1)=[O:9])([CH3:22])[CH3:18]

Inputs

Step One
Name
1-(cyclohexyloxycarbonyl)-4-piperidone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)OC(=O)N1CCC(CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)OC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)NC(=O)N1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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